4-Methoxy-3-(methylthio)benzoic acid

Übersicht

Beschreibung

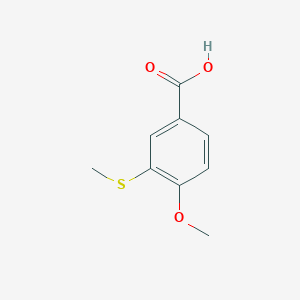

4-Methoxy-3-(methylthio)benzoic acid is an organic compound with the molecular formula C9H10O3S and a molecular weight of 198.24 g/mol . It is characterized by the presence of a methoxy group (-OCH3) and a methylthio group (-SCH3) attached to a benzoic acid core. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methoxy-3-(methylthio)benzoic acid can be achieved through several methods. One common approach involves the methylation of 4-hydroxy-3-(methylthio)benzoic acid using methyl iodide in the presence of a base such as potassium carbonate . The reaction typically proceeds under reflux conditions in an organic solvent like acetone or dimethylformamide (DMF).

Another method involves the use of diazotization followed by methylation. In this approach, 3-amino-4-methoxybenzoic acid is first diazotized using sodium nitrite and hydrochloric acid, followed by treatment with methyl mercaptan to introduce the methylthio group .

Industrial Production Methods

Industrial production of this compound may involve large-scale methylation reactions using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product while minimizing the use of hazardous reagents and solvents.

Analyse Chemischer Reaktionen

Types of Reactions

4-Methoxy-3-(methylthio)benzoic acid undergoes various chemical reactions, including:

Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-CPBA

Reduction: LiAlH4, sodium borohydride (NaBH4)

Substitution: Hydrobromic acid, sodium hydroxide (NaOH)

Major Products Formed

Oxidation: Formation of sulfoxides and sulfones

Reduction: Formation of alcohols

Substitution: Formation of brominated derivatives

Wissenschaftliche Forschungsanwendungen

4-Methoxy-3-(methylthio)benzoic acid has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 4-Methoxy-3-(methylthio)benzoic acid involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation . The presence of the methoxy and methylthio groups can influence the compound’s binding affinity and specificity towards its targets.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

4-Methoxybenzoic acid: Lacks the methylthio group, making it less reactive in certain chemical transformations.

3-Methylthio-4-hydroxybenzoic acid: Contains a hydroxyl group instead of a methoxy group, affecting its solubility and reactivity.

4-Methylthio-3-nitrobenzoic acid: The presence of a nitro group significantly alters its chemical properties and reactivity.

Uniqueness

4-Methoxy-3-(methylthio)benzoic acid is unique due to the combination of the methoxy and methylthio groups on the benzoic acid core. This unique structure imparts distinct chemical and biological properties, making it valuable in various research and industrial applications .

Biologische Aktivität

4-Methoxy-3-(methylthio)benzoic acid (CAS Number: 87346-53-0) is a benzoic acid derivative that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and toxicology. This compound exhibits a variety of effects, including antimicrobial and anticancer properties. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound is characterized by the presence of both a methoxy group (-OCH₃) and a methylthio group (-S-CH₃) attached to a benzoic acid core. The molecular formula is , with a molecular weight of approximately 198.24 g/mol.

Target Interactions:

- DNA Interaction: Research indicates that this compound can interact with DNA, leading to reduced nephrotoxicity associated with cisplatin treatment in rats. This suggests its potential as a protective agent against chemotherapy-induced toxicity .

Mode of Action:

- Inhibition of DNA Binding: The compound has been shown to prevent in vitro DNA binding and mutation induction in Escherichia coli K12, indicating its role in mutagenesis prevention .

Biochemical Pathways:

- Its ability to inhibit DNA binding suggests involvement in biochemical pathways related to DNA replication and repair, potentially influencing cellular responses to damage .

Antimicrobial Activity

This compound has demonstrated antimicrobial properties, making it a candidate for further studies in infectious disease treatments. The specific mechanisms through which it exerts these effects are still under investigation.

Anticancer Activity

Studies have shown that this compound can reduce the nephrotoxic effects of cisplatin without compromising its antitumor efficacy against colonic adenocarcinoma (CC 531) in animal models. This dual action enhances its potential use in cancer therapy .

Study on Cisplatin Nephrotoxicity

A significant study published in Biochemical Pharmacology found that administration of this compound (100 mg/kg) significantly reduced cisplatin nephrotoxicity in rats. Histopathological evaluations and blood urea nitrogen levels were used to assess kidney function post-treatment .

Mutagenesis Prevention

In another study focused on mutagenesis, the compound was effective at preventing DNA damage induced by alkylating agents in E. coli, reinforcing its potential as a protective agent against genetic mutations .

Pharmacokinetics

The pharmacokinetic profile of this compound is not extensively documented; however, its molecular weight and predicted physical properties suggest favorable absorption and distribution characteristics. Further studies are needed to elucidate its metabolism and excretion pathways.

Comparative Analysis with Similar Compounds

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 4-Methoxybenzoic Acid | Lacks methylthio group | Less reactive |

| 3-Methylthio-4-hydroxybenzoic Acid | Contains hydroxyl group | Affects solubility |

| 4-Methylthio-3-nitrobenzoic Acid | Nitro group alters reactivity | Potentially more toxic |

This compound is unique due to the combination of functional groups that enhance its reactivity and biological activity compared to other benzoic acid derivatives.

Eigenschaften

IUPAC Name |

4-methoxy-3-methylsulfanylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O3S/c1-12-7-4-3-6(9(10)11)5-8(7)13-2/h3-5H,1-2H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKLIRIKNLSNYOF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C(=O)O)SC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10452132 | |

| Record name | 4-Methoxy-3-methylsulfanylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10452132 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

87346-53-0 | |

| Record name | 4-Methoxy-3-methylsulfanylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10452132 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.